N,N-diallyl-2-chlorobutanamide
Description
N,N-Diallyl-2-chlorobutanamide is a chlorinated amide derivative characterized by a butanamide backbone substituted with a chlorine atom at the 2-position and two allyl groups attached to the nitrogen atom.
Properties
CAS No. |
2098104-69-7 |
|---|---|
Molecular Formula |
C10H16ClNO |
Molecular Weight |
201.69 g/mol |
IUPAC Name |
2-chloro-N,N-bis(prop-2-enyl)butanamide |
InChI |
InChI=1S/C10H16ClNO/c1-4-7-12(8-5-2)10(13)9(11)6-3/h4-5,9H,1-2,6-8H2,3H3 |
InChI Key |
GFVFULXSCNPHTA-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)N(CC=C)CC=C)Cl |
Canonical SMILES |
CCC(C(=O)N(CC=C)CC=C)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares N,N-diallyl-2-chlorobutanamide with analogous compounds from the evidence, focusing on substituents, molecular weight, and functional groups:
Key Observations:
- Chlorine Position : The position of the chlorine atom (e.g., 2-Cl vs. 4-Cl) significantly alters electronic effects. For instance, 2-chloro substitution in amides often increases electrophilicity at the carbonyl group, enhancing reactivity in nucleophilic acyl substitutions .
- Functional Group Synergy : Compounds like 2-Chloro-N,N-dimethyl-3-oxobutanamide combine chloro and ketone groups, enabling dual reactivity in condensation or cyclization reactions .
Structural and Computational Insights
- Crystallography : Tools like SHELX and ORTEP-3 () are critical for determining the 3D structures of chloro-amide derivatives, aiding in understanding steric and electronic effects.
- Validation : Proper structure validation () is essential for confirming the configuration of chiral centers in compounds like the (S)-enantiomer discussed in –7.
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